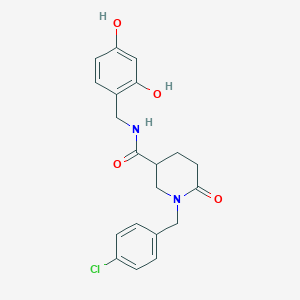
4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-isopropylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-isopropylbenzamide is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is also known as PBIT, and it is a derivative of benzamide. PBIT has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for use in various research studies.
Wirkmechanismus
The mechanism of action of PBIT is not fully understood, but it is believed to involve the inhibition of certain enzymes involved in tumor growth and viral replication. PBIT has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. By inhibiting HDACs, PBIT may be able to prevent the growth and spread of cancer cells.
Biochemical and Physiological Effects:
PBIT has been shown to exhibit a range of biochemical and physiological effects. In addition to its antitumor and antiviral activity, PBIT has also been shown to have anti-inflammatory properties. PBIT has been shown to inhibit the production of pro-inflammatory cytokines, which are molecules that contribute to inflammation in the body.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of PBIT is its ability to inhibit HDACs, which makes it a promising candidate for the development of new anticancer drugs. Additionally, PBIT has been shown to have antiviral activity, which could be useful in the development of new antiviral therapies. However, there are also some limitations to the use of PBIT in laboratory experiments. PBIT is a relatively new compound, and its full range of effects and potential side effects are not yet fully understood. Additionally, PBIT is a complex molecule, which can make it difficult to synthesize and purify.
Zukünftige Richtungen
There are several potential future directions for research involving PBIT. One area of interest is the development of new anticancer drugs based on the structure of PBIT. Researchers could also investigate the potential use of PBIT in the treatment of viral infections. Additionally, further research is needed to fully understand the mechanism of action of PBIT and its potential side effects. Overall, PBIT is a promising compound with a range of potential applications in scientific research.
Synthesemethoden
The synthesis method for PBIT involves the reaction of 2-isopropyl-4-chlorobenzamide with thiazolidine-2,4-dione in the presence of a base such as potassium hydroxide. The resulting product is then purified through recrystallization to obtain pure PBIT. This synthesis method has been well-established and is commonly used in laboratories.
Wissenschaftliche Forschungsanwendungen
PBIT has been shown to have a range of potential applications in scientific research. One of the main areas of interest is in the field of medicinal chemistry. PBIT has been shown to exhibit antitumor activity in vitro, making it a promising candidate for the development of new anticancer drugs. Additionally, PBIT has also been shown to have antiviral activity, which could be useful in the development of new antiviral therapies.
Eigenschaften
IUPAC Name |
4-(1,1-dioxothiazinan-2-yl)-N-propan-2-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3S/c1-11(2)15-14(17)12-5-7-13(8-6-12)16-9-3-4-10-20(16,18)19/h5-8,11H,3-4,9-10H2,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHSAVDOGZRUWAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=CC=C(C=C1)N2CCCCS2(=O)=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(propan-2-yl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3R*,4R*)-4-(2-methoxyethyl)-1-{[1-(methoxymethyl)cyclopropyl]carbonyl}-3-methyl-4-piperidinol](/img/structure/B5689383.png)
![{(3R*,4R*)-4-(4-morpholinylmethyl)-1-[(1-phenylcyclopropyl)carbonyl]-3-pyrrolidinyl}methanol](/img/structure/B5689391.png)

![1-(2-methyl-6-propylpyrimidin-4-yl)-N-(pyrazolo[1,5-a]pyrimidin-3-ylmethyl)piperidin-4-amine](/img/structure/B5689405.png)

![1-[(3,4-dimethylphenyl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5689417.png)
![N-cyclopropyl-N-[1-(5-methyl-1,3,4-oxadiazol-2-yl)piperidin-4-yl]benzenesulfonamide](/img/structure/B5689423.png)
![N-[2-(1,3-benzothiazol-2-yl)ethyl]-2-(2-phenyl-1H-imidazol-1-yl)acetamide](/img/structure/B5689431.png)
![N~1~-{rel-(3R,4S)-4-cyclopropyl-1-[2-(dimethylamino)-5,6,7,8-tetrahydro-4-quinazolinyl]-3-pyrrolidinyl}glycinamide dihydrochloride](/img/structure/B5689437.png)
![2-[2-(1H-imidazol-4-yl)ethyl]-9-D-leucyl-2,9-diazaspiro[5.5]undecan-3-one dihydrochloride](/img/structure/B5689440.png)
![4-(2-chloro-6-fluorobenzyl)-1-methyl-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5689452.png)

![N-[3-(acetylamino)phenyl]-2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)acetamide](/img/structure/B5689478.png)
![1-(7-methylthieno[3,2-d]pyrimidin-4-yl)-N-[2-(1H-1,2,3-triazol-5-ylthio)ethyl]piperidin-4-amine](/img/structure/B5689489.png)